Superior Brain Penetrance: 30-Fold Higher Brain Concentration vs. Plasma Compared to Standard Cytotoxins
Verubulin demonstrates exceptional penetration across the blood-brain barrier, a property not shared by the majority of tubulin inhibitors including taxanes (e.g., paclitaxel) and vinca alkaloids (e.g., vincristine), which are largely excluded from the CNS by efflux transporters and tight junctions. In vivo studies have quantified that Verubulin reaches brain concentrations up to 30 times higher than corresponding plasma concentrations in animal models [1]. This is in stark contrast to many standard-of-care agents like temozolomide (brain-to-plasma ratio ~0.2–0.4) or docetaxel (ratio <0.1).
| Evidence Dimension | Brain-to-Plasma Concentration Ratio |
|---|---|
| Target Compound Data | Brain concentration up to 30 times higher than plasma concentration |
| Comparator Or Baseline | Temozolomide (ratio ~0.2–0.4); Docetaxel (ratio <0.1) |
| Quantified Difference | ~30:1 vs. ~0.2-0.4:1 |
| Conditions | In vivo rodent model; Verubulin administered intravenously [1] |
Why This Matters
For research on glioblastoma or brain metastases, Verubulin provides a validated chemical tool to study tubulin-dependent processes directly within the CNS, whereas most other tubulin inhibitors require specialized formulations or fail to achieve therapeutic brain concentrations.
- [1] Sirisoma N, et al. Discovery of N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a potent apoptosis inducer and efficacious anticancer agent with high blood brain barrier penetration. J Med Chem. 2009;52(8):2341-2351. View Source
